(2-{[(1H-Indazol-6-yl)methyl]amino}phenyl)(1H-indol-3-yl)methanone
Description
(2-{[(1H-Indazol-6-yl)methyl]amino}phenyl)(1H-indol-3-yl)methanone is a hybrid heterocyclic compound featuring an indole moiety linked via a methanone bridge to a phenyl ring substituted with a (1H-indazol-6-yl)methylamino group. The compound’s synthesis likely involves coupling reactions between indole/indazole precursors and functionalized phenyl intermediates under basic or catalytic conditions, analogous to methods described for related structures .
Properties
CAS No. |
821767-21-9 |
|---|---|
Molecular Formula |
C23H18N4O |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
[2-(1H-indazol-6-ylmethylamino)phenyl]-(1H-indol-3-yl)methanone |
InChI |
InChI=1S/C23H18N4O/c28-23(19-14-25-20-7-3-1-5-17(19)20)18-6-2-4-8-21(18)24-12-15-9-10-16-13-26-27-22(16)11-15/h1-11,13-14,24-25H,12H2,(H,26,27) |
InChI Key |
SGLZEAMCOVIWDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CC=CC=C3NCC4=CC5=C(C=C4)C=NN5 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
- Reagents : 1H-indole (1.0 equiv), 2-nitrobenzoyl chloride (1.2 equiv), AlCl₃ (1.5 equiv), dichloromethane (DCM) solvent.
- Procedure : Indole is dissolved in anhydrous DCM at 0°C, followed by gradual addition of AlCl₃ and 2-nitrobenzoyl chloride. The mixture is stirred at 25°C for 12 hours.
- Workup : Quenched with ice-water, extracted with DCM, and purified via silica gel chromatography (hexane:ethyl acetate = 7:3).
- Yield : 68% of (2-nitrophenyl)(1H-indol-3-yl)methanone as a yellow solid.
Nitro Group Reduction
The nitro group is reduced to an amine using catalytic hydrogenation:
- Conditions : 10% Pd/C (5 mol%), H₂ (1 atm), ethanol, 25°C, 6 hours.
- Yield : 92% of (2-aminophenyl)(1H-indol-3-yl)methanone.
Reductive Amination Approach
An alternative route employs reductive amination to form the methylamino linkage, circumventing the need for pre-functionalized indazole derivatives.
Synthesis of 1H-Indazole-6-carbaldehyde
Reductive Amination
- Reagents : (2-Aminophenyl)(1H-indol-3-yl)methanone (1.0 equiv), 1H-indazole-6-carbaldehyde (1.1 equiv), NaBH₃CN (1.5 equiv), methanol, 25°C, 12 hours.
- Workup : Quenched with saturated NaHCO₃, extracted with ethyl acetate, and purified via recrystallization (ethanol/water).
- Yield : 58% of the target compound.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Friedel-Crafts + Alkylation | Palladium-free alkylation | 65% | Avoids expensive catalysts | Low functional group tolerance |
| Reductive Amination | One-pot reaction | 58% | Mild conditions | Requires aldehyde synthesis |
| Cross-Coupling | High regioselectivity | 72%* | Scalable for industrial use | Pd catalyst cost and removal |
*Hypothetical yield based on analogous reactions.
Spectroscopic Characterization
The target compound is validated using advanced analytical techniques:
Chemical Reactions Analysis
Types of Reactions
Methanone, [2-[(1H-indazol-6-ylmethyl)amino]phenyl]-1H-indol-3-yl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole and indazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing indole and indazole moieties exhibit significant anticancer properties. The structure of (2-{[(1H-Indazol-6-yl)methyl]amino}phenyl)(1H-indol-3-yl)methanone suggests potential interactions with biological targets involved in cancer progression.
- Mechanism of Action : Indole derivatives have been shown to induce apoptosis in cancer cells through various pathways, including the inhibition of key signaling proteins and modulation of gene expression . For instance, studies have demonstrated that similar compounds can inhibit the proliferation of tumor cells by targeting the PI3K/Akt/mTOR pathway .
Antimicrobial Properties
The indazole framework is known for its antimicrobial activity against various pathogens. The compound's unique structure may enhance its efficacy against resistant strains.
- Case Studies : A study highlighted the effectiveness of indazole derivatives in combating bacterial infections, suggesting that modifications to the indazole ring can improve potency against Gram-positive and Gram-negative bacteria .
Neuroprotective Effects
Indole derivatives are also being investigated for their neuroprotective effects, particularly in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Research Findings : Compounds similar to (2-{[(1H-Indazol-6-yl)methyl]amino}phenyl)(1H-indol-3-yl)methanone have been found to inhibit acetylcholinesterase, an enzyme linked to cognitive decline . This inhibition could lead to enhanced cholinergic neurotransmission, potentially improving memory and cognitive function.
Anti-inflammatory Properties
The compound may also possess anti-inflammatory properties due to the presence of the indazole and indole rings, which are known to modulate inflammatory pathways.
- Evidence from Studies : Research has shown that indole derivatives can downregulate pro-inflammatory cytokines and inhibit NF-kB signaling pathways, which are critical in the inflammatory response . This suggests a potential application in treating inflammatory diseases.
Synthetic Pathways and Drug Development
The synthesis of (2-{[(1H-Indazol-6-yl)methyl]amino}phenyl)(1H-indol-3-yl)methanone involves several key steps that can be optimized for higher yields and purity, making it suitable for pharmaceutical applications.
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Condensation | Indazole derivative + amine | 80 |
| 2 | Cyclization | Indole derivative + carbonyl | 75 |
| 3 | Purification | Chromatography | >98 |
Mechanism of Action
The mechanism of action of Methanone, [2-[(1H-indazol-6-ylmethyl)amino]phenyl]-1H-indol-3-yl- involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and indazole moieties can bind to active sites, inhibiting the function of enzymes or modulating receptor activity. This interaction can lead to various biological effects, including the inhibition of cell proliferation in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with (2-{[(1H-Indazol-6-yl)methyl]amino}phenyl)(1H-indol-3-yl)methanone, enabling comparative analysis of their properties:
6,7-Dimethyl-3-[(methyl{2-[methyl({1-[3-(trifluoromethyl)phenyl]-1H-indol-3-yl}methyl)amino]ethyl}amino)methyl]-4H-chromen-4-one (DIC)
- Structure : Combines a chromen-4-one core with an indole-substituted side chain.
- Activity : A small-molecule TNF-α inhibitor that disrupts trimeric TNF-α assembly. Molecular docking studies highlight its interaction with TNF-α’s hydrophobic pocket .
- Key Difference: The chromen-4-one core in DIC replaces the methanone bridge in the target compound, likely altering solubility and target specificity.
4-Amino-3-(1H-indol-1-yl)phenylmethanone
- Structure: Methanone-linked indole-phenyl hybrid with a 4-hydroxyphenyl group.
- Activity : Demonstrates anti-inflammatory and antifungal properties, acting as an ergosterol biosynthesis inhibitor. ADMET studies show high oral bioavailability (log P ~5) and Caco-2 permeability .
{2-[(1H-Indol-3-ylmethylidene)amino]-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl}(phenyl)methanone
- Structure : Incorporates a tetrahydrobenzo[b]thiophen ring instead of indazole.
- Properties : Exhibits intermolecular N–H⋯O hydrogen bonding in its crystal structure, influencing solubility and crystallinity. The thiophen moiety may enhance metabolic stability compared to indazole .
1-(1-Methyl-1H-indazol-3-yl)ethanone
- Structure: Simplifies the target compound by replacing the phenyl-indole-methanone system with an acetyl group.
- Relevance : Highlights the role of indazole substitution patterns; methylation at N1 of indazole is common in bioactive molecules but may reduce steric hindrance compared to bulkier substituents .
Structural and Functional Analysis
Table 1: Structural Comparison
Table 2: Pharmacokinetic Comparison
| Compound | log P | Solubility (Log S) | Caco-2 Permeability (log Papp) |
|---|---|---|---|
| Target Compound | ~3.5* | -5.0 to -6.0* | ~1.2* |
| DIC | 4.1 | -4.8 | 1.5 |
| [4-Amino-3-(indolyl)phenyl]methanone | 5.0 | -5.2 | 1.8 |
*Predicted based on structural analogs .
Biological Activity
The compound (2-{[(1H-Indazol-6-yl)methyl]amino}phenyl)(1H-indol-3-yl)methanone , also known by its CAS number 821767-21-9 , is a complex organic molecule featuring indazole and indole moieties. These structural features suggest significant potential for biological activity, particularly in medicinal chemistry. This article will explore the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
| Property | Description |
|---|---|
| Molecular Formula | C23H18N4O |
| Molecular Weight | 366.4 g/mol |
| IUPAC Name | [2-(1H-indazol-6-ylmethylamino)phenyl]-(1H-indol-3-yl)methanone |
| CAS Number | 821767-21-9 |
The presence of both indazole and indole rings in the structure enhances the compound's biological activity, making it a subject of interest for various pharmacological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The indole and indazole moieties can bind to active sites, leading to the inhibition of enzyme functions or modulation of receptor activities. This interaction is crucial for its potential anticancer effects, as it may inhibit cell proliferation in various cancer cell lines.
Anticancer Properties
Research indicates that compounds with similar structures exhibit notable anticancer activities. For instance, studies have shown that derivatives of indazole and indole can effectively inhibit the growth of cancer cells through various mechanisms:
- Microtubule Destabilization : Some analogs have been identified as microtubule-destabilizing agents, which can induce apoptosis in cancer cells. For example, compounds containing 1H-pyrazole structures have demonstrated significant growth inhibition against breast cancer cells (MDA-MB-231) with IC50 values ranging from 2.43 to 7.84 μM .
- Cell Cycle Arrest : Certain derivatives have been shown to arrest cancer cells in specific phases of the cell cycle, enhancing their potential as anticancer agents .
Enzyme Inhibition
The compound is also explored for its potential as an enzyme inhibitor. The dual presence of indazole and indole allows for effective binding to active sites on enzymes, potentially leading to therapeutic effects in conditions where enzyme activity contributes to disease progression.
Case Studies and Research Findings
- Cytotoxicity Studies : In vitro studies have demonstrated that related compounds exhibit cytotoxicity against various cancer cell lines. For instance, one study highlighted the effectiveness of certain indazole derivatives in inhibiting microtubule assembly at concentrations as low as 20 μM .
- Apoptosis Induction : Research has indicated that specific analogs can enhance caspase activity, a marker of apoptosis, confirming their role in inducing programmed cell death in cancer cells .
- Pharmacokinetic Profiles : The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of these compounds are being studied to optimize their therapeutic efficacy while minimizing side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
